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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridine

Cat. No.: B107189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

spectroscopic characterization, synthesis protocols, and key applications of 2-Bromo-5-
iodopyridine. This versatile heterocyclic building block is a crucial intermediate in the

synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties
2-Bromo-5-iodopyridine is a white to off-white solid powder at room temperature.[1][2][3] It is

sensitive to light and should be stored accordingly in a cool, dark, and dry place.[4][5][6] Its key

physical and chemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 73290-22-9 [1][7][8]

Molecular Formula C₅H₃BrIN [1][7][8][9]

Molecular Weight 283.89 g/mol [1][7][8][9]

Appearance
White to off-white solid

powder/crystal
[1][2][4]

Melting Point 121-123 °C [9][10][11]

Density ~2.3 g/cm³ [1]

Solubility
Soluble in DMSO, DMF,

CH₂Cl₂, EtOAc, MeOH, EtOH
[1][3]

Poor solubility in water [1][3][11]

pKa (Predicted) -1.23 ± 0.10 [4]

Refractive Index (Predicted) 1.666 [4][12]

Vapor Pressure 0.00714 mmHg at 25°C [4]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-5-
iodopyridine. While specific datasets can vary by instrument and solvent, the expected

spectral characteristics are described below.
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Technique Availability Expected Characteristics

¹H NMR Spectrum available[13][14]

Three signals in the aromatic

region (approx. 7.0-9.0 ppm).

Due to the electronegativity of

the nitrogen and halogen

substituents, the proton

adjacent to the nitrogen (H-6)

is expected to be the most

deshielded (highest ppm). The

other two protons (H-3 and H-

4) will appear as doublets or

doublets of doublets, with

coupling constants typical for

pyridyl systems.

¹³C NMR Data mentioned[13]

Five signals are expected in

the aromatic region. The

carbon atom attached to the

nitrogen (C-2) and the carbon

attached to iodine (C-5) will be

significantly influenced by the

substituents. Pyridine C-2

carbons typically appear

around 150 ppm.[15]

Infrared (IR) Spectra available[1]

The spectrum will be

dominated by aromatic C-H

stretching vibrations above

3000 cm⁻¹ and aromatic ring

C=C and C=N stretching

vibrations in the 1600-1400

cm⁻¹ region.[16] C-Br and C-I

stretching vibrations will

appear in the fingerprint region

(< 1000 cm⁻¹).

Mass Spec. (MS) Spectrum available[13] The molecular ion peak (M⁺)

will be observed at m/z ≈ 283
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and 285, reflecting the isotopic

pattern of bromine (⁷⁹Br and

⁸¹Br in a ~1:1 ratio).[17]

Common fragmentation would

involve the loss of the halogen

atoms (Br or I) or the entire

pyridine ring fragmentation.[18]

[19]

Experimental Protocols
Synthesis Protocols
Two common laboratory-scale synthesis methods for 2-Bromo-5-iodopyridine are outlined

below.

Method 1: From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction)

This protocol involves the diazotization of an amino group, followed by its substitution with a

bromide.

Materials:

2-Amino-5-iodopyridine

Bromine (Br₂)

48% aqueous hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Ice bath
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Procedure:

Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous HBr (10 mL) in a flask

cooled with an ice bath.[10]

Slowly add bromine (3 mL) dropwise to the mixture, maintaining a low temperature.[10]

Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction

temperature does not exceed 15 °C.[10]

After the addition is complete, carefully add a solution of sodium hydroxide (16 g in 40 mL of

water). A brown solid should precipitate.[10]

Extract the product from the reaction mixture with dichloromethane (50 mL).[10]

Combine the organic phases, wash with water and then with saturated brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the final product. A typical yield is around 78%.[10]

Reaction Setup Diazotization & Substitution Workup & Purification

Dissolve 2-Amino-5-iodopyridine
in 48% HBr Cool in Ice Bath Add Bromine (Br₂) Add NaNO₂ Solution

(T < 15°C) Add NaOH Solution Precipitation of
Crude Product Extract with CH₂Cl₂ Wash with H₂O & Brine Dry over MgSO₄ Concentrate Final Product:

2-Bromo-5-iodopyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromo-5-iodopyridine from 2-Amino-5-iodopyridine.

Method 2: From 2,5-Dibromopyridine (Halogen Exchange)

This method utilizes regioselective lithiation followed by quenching with iodine.

Materials:
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2,5-Dibromopyridine

n-Butyllithium (n-BuLi) in hexanes

Iodine (I₂)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Sodium thiosulfate (Na₂S₂O₃) solution

Dry ice/acetone bath

Procedure:

Dissolve 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon).

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The reaction exhibits high

regioselectivity, with lithium-halogen exchange occurring preferentially at the 5-position.[1]

After stirring at -78 °C, add a solution of iodine in anhydrous THF.

Allow the reaction to warm to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

consume any unreacted iodine.[1]

Perform a standard aqueous workup and extract the product with an organic solvent (e.g.,

ethyl acetate).

Dry the organic layer, concentrate, and purify the crude product, typically by column

chromatography or recrystallization.

Key Applications in Research & Drug Development
2-Bromo-5-iodopyridine serves as a pivotal building block in organic synthesis due to its two

distinct halogen atoms, which can be functionalized selectively. The C-I bond is more reactive
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towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond,

allowing for sequential modifications.

Primary Applications:

Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Sonogashira cross-

coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position.[1] The

remaining bromide at the 2-position can then be used for a subsequent coupling reaction.

Medicinal Chemistry: It is a key intermediate for the synthesis of complex molecules with

therapeutic potential. Notably, it is used in the development of non-nucleoside adenosine

kinase inhibitors and tyrosine kinase inhibitors, which are targets in cancer chemotherapy.

[13][20][21]

Materials Science: The rigid pyridine core and its ability to be readily functionalized make it a

valuable precursor for creating fluorescent compounds and organic electronic materials.[13]

Key Reactions

Target Molecules

2-Bromo-5-iodopyridine

Suzuki Coupling
(Ar-B(OH)₂, Pd cat.)

 selectively at
 C5-Iodine 

Sonogashira Coupling
(Alkyne, Pd/Cu cat.)

Buchwald-Hartwig
(Amine, Pd cat.)

Kinase Inhibitors Fluorescent Probes Functional Materials Other APIs

Click to download full resolution via product page

Caption: Applications of 2-Bromo-5-iodopyridine in synthesis.
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General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for the palladium-catalyzed coupling of 2-Bromo-5-
iodopyridine with an arylboronic acid at the 5-position.

Materials:

2-Bromo-5-iodopyridine (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodopyridine, the

arylboronic acid, the palladium catalyst, and the base.[22]

Add the degassed solvent system (e.g., dioxane/water 4:1).[22]

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC

or LC-MS.[7][22]

Upon completion, cool the mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

Dry the organic layer, concentrate, and purify the product by column chromatography on

silica gel.
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Combine Reactants:
- 2-Bromo-5-iodopyridine

- Arylboronic Acid
- Pd Catalyst & Base

Add Degassed Solvent
(e.g., Dioxane/H₂O)

Heat Reaction Mixture
(e.g., 80-100°C)

Monitor Progress
(TLC / LC-MS)

Aqueous Workup
& Extraction

Purification
(Column Chromatography)

2-Bromo-5-aryl-pyridine

Click to download full resolution via product page

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling
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2-Bromo-5-iodopyridine is considered hazardous and requires careful handling in a

laboratory setting.[5]

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes

serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[9]

[12]

Signal Word: Danger / Warning.[9][12]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles

with side shields, and a lab coat.[4] Use a dust mask or handle in a fume hood to avoid

inhaling dust.[5][9]

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5][6]

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The

compound is light-sensitive and should be protected from light.[6] Keep away from strong

oxidizing agents and strong bases.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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